molecular formula C7H4ClNS2 B1225071 5-Chloro-2-mercaptobenzothiazole CAS No. 5331-91-9

5-Chloro-2-mercaptobenzothiazole

Cat. No.: B1225071
CAS No.: 5331-91-9
M. Wt: 201.7 g/mol
InChI Key: NKYDKCVZNMNZCM-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4ClNS2. It is a derivative of mercaptobenzothiazole, where a chlorine atom is substituted at the fifth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-2-mercaptobenzothiazole plays a crucial role in biochemical reactions, particularly as an inhibitor of several enzymes. It interacts with enzymes such as acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions are typically inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to exhibit cytotoxicity in various cell types, including cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules and transcription factors, leading to altered gene expression profiles and metabolic states.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits thyroid peroxidase, which is crucial for thyroid hormone synthesis . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its degradation products may also have biological effects . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects are observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . These interactions can affect metabolic flux and the levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects in targeted cellular regions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-mercaptobenzothiazole typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of sulfur. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann, the discoverer of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature reactions of aniline and carbon disulfide in the presence of sulfur. This process is optimized for large-scale production to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-mercaptobenzothiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: The parent compound without the chlorine substitution.

    5-Bromo-2-mercaptobenzothiazole: A similar compound with a bromine atom instead of chlorine.

Comparison:

    5-Chloro-2-mercaptobenzothiazole: is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022224
Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-91-9
Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Record name 5-chloro-2-mercaptobenzothiazole
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Record name 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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